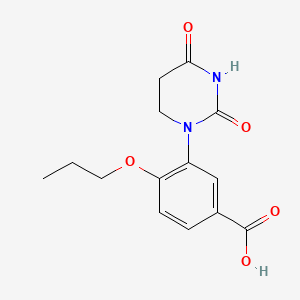
3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-propoxy-benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-dioxo-1,3-diazinan-1-yl)-4-propoxybenzoic acid: is an organic compound that belongs to the family of benzoic acid derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-propoxybenzoic acid typically involves a multi-step reaction process. One common method includes the reaction of 2-aminobenzamide, dimethyl malonate, p-anisidine, and p-nitrobenzaldehyde under reflux conditions in ethanol. This reaction proceeds through a one-pot, four-component reaction mechanism.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-propoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diazepanone ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted diazepanone derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-propoxybenzoic acid is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.
Medicine: In medicine, 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-propoxybenzoic acid is explored for its therapeutic potential. It is investigated for its anti-inflammatory and anti-cancer properties, making it a promising compound for pharmaceutical research.
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-propoxybenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The diazepanone ring allows for specific binding to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including anti-inflammatory and anti-cancer activities.
Comparación Con Compuestos Similares
2-(2,4-Dioxo-1,3-diazinan-1-yl)acetic acid: This compound shares the diazepanone ring but differs in the substituent on the benzoic acid moiety.
4-(2,4-Dioxo-1,3-diazinan-1-yl)-3-methylbenzoic acid: Similar structure with a methyl group instead of a propoxy group.
Uniqueness: 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-propoxybenzoic acid is unique due to its propoxy substituent, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C14H16N2O5 |
|---|---|
Peso molecular |
292.29 g/mol |
Nombre IUPAC |
3-(2,4-dioxo-1,3-diazinan-1-yl)-4-propoxybenzoic acid |
InChI |
InChI=1S/C14H16N2O5/c1-2-7-21-11-4-3-9(13(18)19)8-10(11)16-6-5-12(17)15-14(16)20/h3-4,8H,2,5-7H2,1H3,(H,18,19)(H,15,17,20) |
Clave InChI |
HUDBAVPJVDDVNF-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=C(C=C(C=C1)C(=O)O)N2CCC(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Azabicyclo[3.1.1]heptane-1-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B15300735.png)
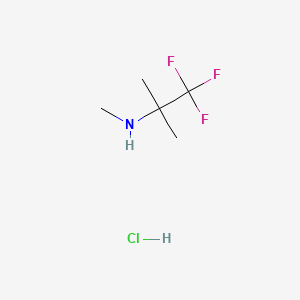

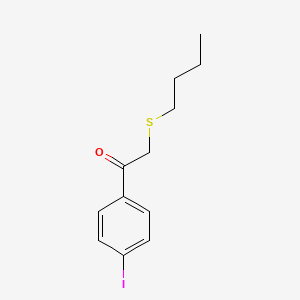
![tert-butyl N-{4-[(4-{[(tert-butoxy)carbonyl]amino}butyl)(methyl)amino]butyl}carbamate](/img/structure/B15300770.png)
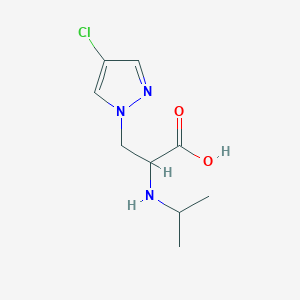
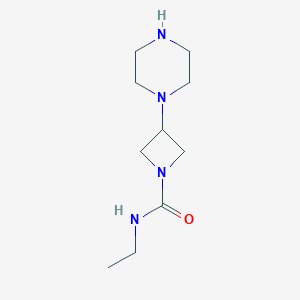
![N-[(1r,3r)-3-(difluoromethyl)cyclobutyl]benzamide](/img/structure/B15300791.png)
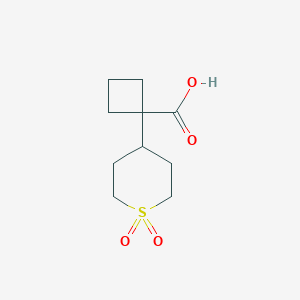


![4-Chloro-2',3,5'-trimethyl-2'h-[1,3'-bipyrazole]-4'-carbaldehyde](/img/structure/B15300819.png)
